molecular formula C7H10N4O3 B2506049 N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 1245771-58-7

N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No.: B2506049
CAS No.: 1245771-58-7
M. Wt: 198.182
InChI Key: NUBDIURWXQYLBP-UHFFFAOYSA-N
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Description

N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a pyrazole derivative characterized by a nitro group at position 4, a methyl group at the N1 position of the pyrazole ring, and an ethyl-substituted carboxamide at position 5. Its molecular formula is C₈H₁₂N₄O₃, with a molecular weight of 226.21 g/mol. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and biological activity.

Properties

IUPAC Name

N-ethyl-2-methyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3-8-7(12)6-5(11(13)14)4-9-10(6)2/h4H,3H2,1-2H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBDIURWXQYLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=NN1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 4-position undergoes catalytic hydrogenation to yield the corresponding amine derivative. This reaction is critical for pharmacological applications, as the resulting amine often serves as a precursor for further functionalization.

Table 1: Reduction Reaction Parameters

Reagents/ConditionsProductKey Observations
H2\text{H}_2 (1 atm), 10% Pd/C, ethanol, 25°C4-amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamideComplete conversion in 4–6 hours; amine product isolated via crystallization

The reaction proceeds via adsorption of hydrogen onto the palladium surface, followed by sequential electron transfer to reduce the nitro group to an amine. The carboxamide group remains intact under these conditions.

Nucleophilic Aromatic Substitution

The electron-deficient aromatic ring facilitates nucleophilic substitution at the 4-position. For example, the nitro group can be displaced by amines or thiols under basic conditions.

Table 2: Substitution Reaction Examples

Reagents/ConditionsProductYield
Ethylenediamine, K2_2CO3_3, DMF, 80°C4-(2-aminoethyl)amino-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide68%
NaSH, Cu(OAc)2_2, MeOH, reflux4-mercapto-N-ethyl-1-methyl-1H-pyrazole-5-carboxamide52%

Substitution kinetics depend on the leaving group’s electronegativity and the nucleophile’s strength. Steric hindrance from the ethyl and methyl groups moderates reaction rates.

Carboxamide Hydrolysis

The carboxamide group hydrolyzes under acidic or basic conditions to form the corresponding carboxylic acid. This reaction is pivotal for modifying solubility or further derivatization.

Table 3: Hydrolysis Conditions and Outcomes

ConditionsProductYield
6M HCl, reflux, 12 hoursN-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxylic acid85%
2M NaOH, ethanol, 70°C, 8 hoursSame as above78%

Acidic hydrolysis proceeds via protonation of the amide oxygen, while alkaline hydrolysis involves hydroxide attack at the carbonyl carbon.

Cyclization Reactions

Under dehydrating conditions, the carboxamide group participates in cyclization to form fused heterocycles, enhancing structural complexity for drug-discovery applications.

Table 4: Cyclization Protocols

Reagents/ConditionsProductYield
POCl3_3, DMF, 100°C, 3 hours7-nitro-3-ethyl-1-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide61%
H2_2SO4_4, Ac2_2O, 120°C4-nitro-1-ethyl-6-methylpyrazolo[3,4-d]pyridazin-7-one43%

Cyclization mechanisms involve intramolecular attack of the carboxamide nitrogen on adjacent electrophilic centers, followed by dehydration.

Mechanistic and Practical Considerations

  • Nitro Group Activation : The nitro group’s electron-withdrawing nature polarizes the aromatic ring, directing nucleophiles to the 4-position.

  • Steric Effects : Substituents at the 1- and 3-positions influence reaction selectivity by modulating steric accessibility.

  • Catalytic Specificity : Transition-metal catalysts (e.g., Pd/C) must be carefully selected to avoid over-reduction or side reactions .

These reactions underscore the compound’s versatility in medicinal chemistry, enabling tailored modifications for target-specific applications.

Scientific Research Applications

Medicinal Chemistry

N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is investigated for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an EC50 of 0.030 µM against breast cancer (MDA-MB-231) and 0.045 µM against lung cancer (A549) . The compound's mechanism may involve the inhibition of specific enzymes or pathways associated with tumor growth.
Cancer TypeCell LineEC50 (µM)
Lung CancerA5490.045
Breast CancerMDA-MB-2310.030
Colorectal CancerHCT1160.050
Prostate CancerLNCaP0.040

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor, particularly in the context of the extracellular signal-related kinase 5 (ERK5) pathway, which is implicated in cellular proliferation and survival . By modulating this pathway, this compound may offer therapeutic benefits in cancer treatment.

Antimicrobial Properties

Research indicates that pyrazole derivatives can exhibit antimicrobial activity. This compound is being studied for its potential efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .

Agricultural Applications

In agrochemistry, compounds like this compound are utilized in the development of pesticides and herbicides due to their ability to inhibit specific biological pathways in pests . This application is critical for improving crop yields and managing agricultural pests effectively.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of this compound against ovarian cancer models, researchers observed significant tumor size reduction and increased apoptosis rates in treated groups compared to controls .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial properties of this compound revealed promising results against several bacterial strains, suggesting its potential as a new class of antibiotics .

Mechanism of Action

The mechanism of action of N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects . The nitro group can participate in redox reactions, while the carboxamide group can form hydrogen bonds with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares the target compound with analogs differing in substituents, synthesis methods, and physical properties. Data are derived from peer-reviewed literature and patents (see tables below).

Structural and Functional Group Variations

Table 1: Substituent Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide 1-methyl (N1), 4-nitro (C4), N-ethyl (amide) C₈H₁₂N₄O₃ 226.21 Nitro, carboxamide
1-Methyl-4-nitro-3-propylpyrazole-5-carboxamide 1-methyl (N1), 4-nitro (C4), 3-propyl (C3) C₉H₁₃N₄O₃ 240.23 Nitro, carboxamide, alkyl chain
N-(2-aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide 1-ethyl (N1), 4-nitro (C4), N-(2-aminoethyl) (amide) C₈H₁₃N₅O₃ 227.22 Nitro, carboxamide, amine
1-(2-Ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide 1-(2-ethoxyethyl) (N1), 3-ethyl (C3), 4-nitro (C4) C₁₀H₁₇N₄O₄ 269.27 Nitro, carboxamide, ether
Key Observations:
  • Alkyl Chain Effects : Replacing the N1 methyl group with ethyl (as in ) increases molecular weight by ~1 g/mol. A bulkier 3-propyl substituent () raises molecular weight to 240.23 g/mol, likely enhancing lipophilicity.
  • Polarity: The N-(2-aminoethyl) group in introduces a polar amine, improving water solubility compared to the ethyl-substituted target compound.
  • Synthetic Complexity : Ether-containing analogs (e.g., ) require multi-step synthesis, while simpler derivatives (e.g., ) may be synthesized via direct coupling.
Key Observations:
  • Coupling Agents : EDCI/HOBt-mediated amide bond formation () is a standard method for pyrazole carboxamide synthesis, though yields vary with substituent steric effects.
  • Stepwise Synthesis : Complex substituents (e.g., 2-ethoxyethyl in ) necessitate sequential reactions, increasing synthetic difficulty.

Physical and Spectral Properties

Table 3: Analytical Data
Compound Name Melting Point (°C) Spectral Data (¹H-NMR, MS) Reference
This compound Not reported Not available
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide 133–135 δ 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H); MS: 403.1 [M+H]⁺
N-(2-aminoethyl)-1-ethyl-4-nitro-1H-pyrazole-5-carboxamide Not reported Molecular weight confirmed via MS: 227.22
Key Observations:
  • Melting Points : Nitro groups generally elevate melting points (e.g., 133–135°C in ), but alkyl chains (e.g., propyl in ) may reduce crystallinity.
  • Spectral Trends : Aromatic protons in phenyl-substituted analogs () show distinct ¹H-NMR signals (δ 7.43–8.12), whereas aliphatic substituents (e.g., ethyl) resonate at δ 2.48–2.66.

Biological Activity

N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

This compound features a unique combination of functional groups that contribute to its biological reactivity. The presence of a nitro group allows for participation in redox reactions, while the carboxamide group facilitates hydrogen bonding with target proteins, thereby influencing their activity and function.

The biological activity of this compound primarily involves:

  • Enzyme Interaction : The compound interacts with various enzymes, potentially inhibiting or activating them depending on the context. The nitro group can be reduced to form reactive intermediates that modify protein functions.
  • Cell Signaling Modulation : It has been shown to influence key signaling pathways involved in inflammation and oxidative stress responses. This modulation can lead to altered gene expression patterns associated with these processes .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated efficacy against various cancer cell lines:

Cancer Type Cell Line EC50 (µM)
Lung CancerA5490.045
Breast CancerMDA-MB-2310.030
Colorectal CancerHCT1160.050
Prostate CancerLNCaP0.040

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. It appears to downregulate pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory diseases .

Case Studies

Case Study 1: In Vivo Efficacy in Tumor Models

In a study involving mouse models of breast cancer, administration of this compound resulted in a significant reduction in tumor volume compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight, demonstrating both safety and efficacy in vivo .

Case Study 2: Mechanistic Insights

A mechanistic study revealed that the compound inhibits the ERK5 signaling pathway, which is crucial for cancer cell survival and proliferation. This inhibition was shown to correlate with decreased expression of genes involved in cell cycle progression and survival .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics:

Parameter Value
Bioavailability75%
Half-life4 hours
MetabolismLiver (CYP450)

These properties suggest that the compound could be suitable for further development as a therapeutic agent .

Q & A

Q. What are the optimal synthetic routes for N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves cyclocondensation of ethyl acetoacetate derivatives with hydrazines, followed by nitration and carboxamide functionalization. For example:

Cyclocondensation : Use ethyl acetoacetate, DMF-DMA, and substituted hydrazines under microwave irradiation (120°C, 30 min) to enhance reaction efficiency .

Nitration : Introduce the nitro group using fuming HNO₃ in H₂SO₄ at 0–5°C to minimize side reactions .

Carboxamide Formation : React with ethylamine derivatives in anhydrous THF using DCC (dicyclohexylcarbodiimide) as a coupling agent.

  • Key Considerations : Temperature control during nitration and purification via column chromatography (silica gel, ethyl acetate/hexane) are critical for >90% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve substituent effects on the pyrazole ring (e.g., nitro group deshielding adjacent protons) .
  • X-ray Crystallography : Determine absolute configuration and intermolecular interactions (e.g., hydrogen bonding between carboxamide and nitro groups) .
  • FT-IR : Confirm functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for carboxamide, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. What are the key considerations in designing in vitro assays to evaluate antimicrobial efficacy?

  • Methodological Answer :
  • Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess broad-spectrum activity .
  • Concentration Gradients : Test 0.5–128 µg/mL with positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1%) .
  • Endpoint Analysis : Measure MIC (Minimum Inhibitory Concentration) via broth microdilution per CLSI guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?

  • Methodological Answer :
  • Meta-Analysis : Compare MIC values from studies using standardized strains (e.g., ATCC controls) and adjust for assay variables (e.g., incubation time, media pH) .
  • Mechanistic Profiling : Use isogenic cell lines (e.g., S. aureus with/without NorA efflux pumps) to isolate target-specific effects .
  • Dose-Response Validation : Replicate disputed results under controlled conditions (e.g., fixed inoculum size of 5 × 10⁵ CFU/mL) .

Q. What computational strategies predict the binding affinity and selectivity of this compound with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (e.g., PDB: 1BVR). Prioritize poses with hydrogen bonds to active-site residues (e.g., Tyr158) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR Modeling : Corporate Hammett σ values of substituents to predict nitro group contributions to bioactivity .

Q. How does the substitution pattern on the pyrazole ring influence physicochemical properties and reactivity?

  • Methodological Answer :
  • Electron-Withdrawing Effects : Nitro groups reduce pKa of adjacent protons (e.g., C-5 proton downfield shift in NMR) and increase electrophilicity for nucleophilic substitution .
  • Solubility : LogP calculations (e.g., ChemAxon) show carboxamide derivatives have lower lipophilicity (LogP ~1.2) than ester analogs (LogP ~2.5), enhancing aqueous solubility .
  • Comparative Reactivity : Ethyl groups at N-1 improve thermal stability (TGA decomposition >200°C) compared to methyl analogs .

Data Contradiction Analysis

Q. Why do some studies report potent antifungal activity while others show negligible effects?

  • Methodological Answer :
  • Species Variability : C. albicans biofilms may show resistance due to efflux pumps absent in planktonic cells .
  • Compound Stability : Test degradation in assay media (e.g., HPLC monitoring at 254 nm) to rule out false negatives .
  • Synergy Screening : Combine with fluconazole to check for potentiation (Fractional Inhibitory Concentration Index <0.5) .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions

StepReagents/ConditionsYieldPurityReference
CyclocondensationEthyl acetoacetate, DMF-DMA, 120°C (microwave)85%>95%
NitrationHNO₃/H₂SO₄, 0–5°C, 2 h60%90%
Carboxamide FormationEthylamine, DCC, THF, rt, 12 h75%98%

Q. Table 2: Key Spectroscopic Data

TechniqueDiagnostic SignalInterpretationReference
¹H NMR (400 MHz, DMSO-d6)δ 8.42 (s, 1H, pyrazole-H)Nitro group deshielding
X-rayHydrogen bond: N–H···O=C (2.89 Å)Stabilizes crystal packing
FT-IR1680 cm⁻¹ (C=O stretch)Confirms carboxamide

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